methyl 5,7-difluoro-1H-indole-3-carboxylate

CAS No.: 681288-42-6

Cat. No.: VC15964746

Molecular Formula: C10H7F2NO2

Molecular Weight: 211.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681288-42-6 |

|---|---|

| Molecular Formula | C10H7F2NO2 |

| Molecular Weight | 211.16 g/mol |

| IUPAC Name | methyl 5,7-difluoro-1H-indole-3-carboxylate |

| Standard InChI | InChI=1S/C10H7F2NO2/c1-15-10(14)7-4-13-9-6(7)2-5(11)3-8(9)12/h2-4,13H,1H3 |

| Standard InChI Key | MSEWYDOGKHOHAA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CNC2=C1C=C(C=C2F)F |

Introduction

Physicochemical and Structural Properties

Molecular Characteristics

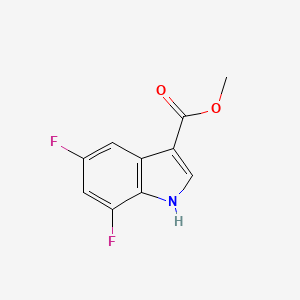

The compound’s molecular structure (Figure 1) features a planar indole core substituted with fluorine atoms at positions 5 and 7 and a methyl ester at position 3. Key physicochemical data are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.165 g/mol |

| Density | |

| Boiling Point | |

| Flash Point | |

| LogP | 2.77 |

| Vapor Pressure | at 25°C |

The high LogP value indicates significant lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . The fluorine atoms contribute to this lipophilicity while also stabilizing the molecule against oxidative metabolism .

Spectroscopic Features

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the fluorine and ester groups. For example, NMR typically shows two singlets corresponding to the 5- and 7-fluorine atoms, while NMR resolves the aromatic protons and methyl ester group . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 211.044479 .

Synthesis and Characterization

Synthetic Routes

The synthesis of methyl 5,7-difluoro-1H-indole-3-carboxylate involves multi-step functionalization of the indole core. A common approach includes:

-

Fluorination: Electrophilic fluorination using agents like Selectfluor® at positions 5 and 7.

-

Esterification: Introduction of the methyl ester via reaction with methyl chloride or dimethyl carbonate under basic conditions .

-

Protection/Deprotection: Temporary protection of the indole nitrogen with a tosyl group during synthesis, followed by deprotection using acidic or basic conditions .

For instance, a related 5,7-difluoroindole derivative was synthesized via a Suzuki-Miyaura coupling, achieving a yield of 63% after purification by column chromatography .

Purification and Analytical Validation

Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients. Purity assessment via reverse-phase HPLC (>95%) and structural confirmation through , , and NMR are critical . Thermal stability studies using differential scanning calorimetry (DSC) are recommended due to the lack of reported melting points .

Biological Activities and Mechanisms

Metabolic Stability

Fluorination at positions 5 and 7 mitigates metabolism by cytochrome P450 enzymes and aldehyde oxidase, as observed in analog 11a . This stability is attributed to the fluorine atoms’ steric and electronic effects, which block oxidative dealkylation and hydrolysis .

Structural Analogs and Comparative Analysis

Positional Isomerism Effects

Comparative data highlight the impact of fluorine substitution patterns:

The 5,7-difluoro configuration optimizes target binding due to complementary electrostatic interactions, whereas 3,6-substitution reduces potency .

Carboxylic Acid vs. Ester Derivatives

Replacing the methyl ester with a carboxylic acid (e.g., 5,7-difluoro-1H-indole-2-carboxylic acid) decreases LogP from 2.77 to 1.89, enhancing solubility but requiring prodrug strategies for cellular uptake .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume